Benzenemethanamine, N-heptylidene-
Description
This compound belongs to the class of aromatic amines with an alkylidene substituent on the nitrogen, which significantly alters its chemical reactivity and physical properties compared to its parent amine. Schiff bases like this are known for their roles in coordination chemistry, catalysis, and biological applications due to their chelating properties and reversible formation under hydrolytic conditions .
Properties
CAS No. |
326591-73-5 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-benzylheptan-1-imine |
InChI |
InChI=1S/C14H21N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3 |
InChI Key |
LRSGDTKNLGWKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-heptylidene- typically involves the reaction of benzenemethanamine with heptanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is heated to a temperature range of 30-50°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-heptylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-heptylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-heptylidene-oxide.
Reduction: Formation of benzenemethanamine.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-heptylidene- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-heptylidene- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzenemethanamine, N-heptylidene- with structurally related benzenemethanamine derivatives, focusing on molecular properties, synthesis, and applications:
Key Findings:
Structural Influence on Reactivity :
- Primary amines (e.g., benzylamine) exhibit nucleophilic reactivity, while imines (e.g., N-heptylidene) are electrophilic and participate in cycloaddition or hydrolysis reactions.
- Bulky substituents (e.g., tert-butyl in ) enhance steric hindrance, reducing reaction rates but improving thermal stability.
Solubility and Stability :
- Hydrophobic substituents (e.g., heptylidene or tert-butyl) decrease water solubility but increase lipid affinity, making such compounds suitable for membrane-associated applications .
- Schiff bases like N-heptylidene are prone to hydrolysis under acidic conditions, limiting their use in aqueous environments unless stabilized .
Phenoxybenzamine derivatives (e.g., N-(2-chloroethyl)-substituted benzenemethanamine) demonstrate pharmacological activity as α-adrenergic blockers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
